N-(2-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzylamine and 7-methoxyindole.
Acylation Reaction: The 2-chlorobenzylamine is reacted with an acylating agent such as acetyl chloride to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 7-methoxyindole under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group on the indole ring.
N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide: Has the methoxy group at a different position on the indole ring.
Uniqueness
N-(2-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is unique due to the specific positioning of the methoxy group on the indole ring, which may influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H17ClN2O2 |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(7-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-16-8-4-6-13-9-10-21(18(13)16)12-17(22)20-11-14-5-2-3-7-15(14)19/h2-10H,11-12H2,1H3,(H,20,22) |
InChI Key |
SIBOGKJPHTZORT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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